OF-Deg-lin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

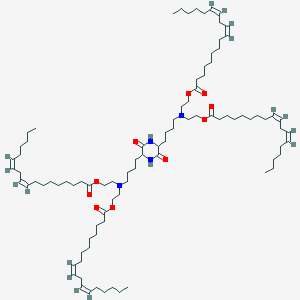

Properties

Molecular Formula |

C92H160N4O10 |

|---|---|

Molecular Weight |

1482.3 g/mol |

IUPAC Name |

2-[4-[5-[4-[bis[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxyethyl]amino]butyl]-3,6-dioxopiperazin-2-yl]butyl-[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxyethyl]amino]ethyl (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C92H160N4O10/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-71-87(97)103-81-77-95(78-82-104-88(98)72-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)75-67-65-69-85-91(101)94-86(92(102)93-85)70-66-68-76-96(79-83-105-89(99)73-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)80-84-106-90(100)74-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h21-28,33-40,85-86H,5-20,29-32,41-84H2,1-4H3,(H,93,102)(H,94,101)/b25-21-,26-22-,27-23-,28-24-,37-33-,38-34-,39-35-,40-36- |

InChI Key |

HAZAXVJMCWCIDS-RGLFHLPNSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC)CCCCC1NC(=O)C(NC1=O)CCCCN(CCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC)CCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCCN(CCCCC1C(=O)NC(C(=O)N1)CCCCN(CCOC(=O)CCCCCCCC=CCC=CCCCCC)CCOC(=O)CCCCCCCC=CCC=CCCCCC)CCOC(=O)CCCCCCCC=CCC=CCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

OF-Deg-lin mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of OF-Deg-Lin in Lipid Nanoparticle-Mediated mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel ionizable amino lipid distinguished by its degradable diketopiperazine core and ester linkages. When formulated into Lipid Nanoparticles (LNPs), this compound facilitates the potent and targeted in vivo delivery of messenger RNA (mRNA), with a remarkable and atypical preference for the spleen. This technical guide elucidates the mechanism of action of this compound-containing LNPs, from their formulation and physicochemical properties to their unique biodistribution, cellular uptake, and endosomal escape pathways. Detailed experimental protocols and structured quantitative data are provided to enable researchers to leverage this technology for therapeutic and research applications, particularly in the realm of immunology and B-cell-targeted therapies.

Introduction

The delivery of mRNA therapeutics has been significantly advanced by the development of lipid nanoparticle technology. The choice of ionizable lipid is a critical determinant of the efficacy, safety, and biodistribution of these delivery systems. This compound is an ionizable lipid that has demonstrated a unique capacity to direct mRNA expression predominantly to the spleen, a feature that distinguishes it from many liver-targeting ionizable lipids.[1][2] This spleen-centric activity opens new avenues for therapeutic interventions in immunology, hematological disorders, and vaccine development. This guide provides a comprehensive overview of the mechanism of action of this compound.

Physicochemical Properties of this compound LNPs

This compound is formulated with helper lipids, cholesterol, and a PEGylated lipid to form LNPs that encapsulate mRNA. The physicochemical characteristics of these LNPs are critical for their in vivo performance.

Table 1: Physicochemical Properties of this compound LNPs

| Parameter | Value | Method of Determination |

| Average Diameter | ~100 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Surface pKa | 5.7 | TNS (6,p-toluidinylnaphthalene-2-sulfonate) Fluorescence Assay |

| mRNA Encapsulation Efficiency | ~60% | Quant-iT RiboGreen RNA Assay |

In Vivo Biodistribution and Spleen-Specific Expression

A hallmark of this compound LNPs is their preferential accumulation and functional delivery of mRNA to the spleen.

Organ-Level Expression Profile

Following intravenous administration in murine models, this compound LNPs carrying luciferase-encoding mRNA (FLuc-mRNA) demonstrated that over 85% of the total protein expression occurred in the spleen.[1][2] This is in stark contrast to many other ionizable lipids that primarily target the liver.

Table 2: In Vivo Luciferase Expression in C57BL/6 Mice (0.75 mg/kg IV dose, 6h post-injection)

| Organ | Percentage of Total Luminescence (Average Radiance) |

| Spleen | > 85% |

| Liver | Minimal |

| Lungs | Minimal |

| Heart | Minimal |

| Kidneys | Minimal |

| Pancreas | Minimal |

Cellular Targeting within the Spleen

Within the spleen, this compound LNPs have been shown to transfect B lymphocytes, a key cell type in the adaptive immune system. Studies have reported the capacity to induce protein expression in over 60 pg per million B cells within the spleen.[3]

Proposed Mechanism of Action

The mechanism of action of this compound LNPs can be conceptualized as a multi-step process involving systemic circulation, tissue-specific uptake, and intracellular cargo release.

Systemic Circulation and Spleen Targeting

While the precise mechanism for spleen targeting is still under investigation, a leading hypothesis involves the differential degradation of the this compound lipid. It is proposed that the ester bonds within the this compound structure are more susceptible to enzymatic degradation in the liver environment. This degradation would lead to the disassembly or altered surface properties of the LNPs, rendering them ineffective for cellular uptake and cargo delivery in the liver. In contrast, the LNPs remain intact in the spleen's microenvironment, allowing for productive uptake and subsequent mRNA translation.

The presence of Apolipoprotein E (ApoE) on the surface of this compound LNPs has been shown to significantly enhance protein expression from delivered mRNA, suggesting that cellular uptake may be mediated by lipoprotein receptors.

References

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. Delivery of mRNA for regulating functions of immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Ionizable Lipid Materials for the In Vivo Delivery of Messenger RNA to B Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to OF-Deg-lin: Discovery, Synthesis, and Application in mRNA Delivery

Discovery and Rationale

OF-Deg-lin is a proprietary, ionizable, and biodegradable lipidoid developed for the formulation of lipid nanoparticles (LNPs) capable of delivering messenger RNA (mRNA) and small interfering RNA (siRNA) payloads. Its discovery was first reported by Fenton et al. in 2017 in the journal Advanced Materials, with further details provided in the doctoral thesis of Owen S. Fenton at the Massachusetts Institute of Technology.[1][2] The primary motivation behind the development of this compound was to create a delivery vehicle capable of targeting extrahepatic tissues, a significant challenge in the field of RNA therapeutics, which has been largely dominated by liver-tropic delivery systems.[1][2][3]

The design of this compound incorporates a diketopiperazine-based core, a structural motif chosen for its demonstrated potential in facilitating potent RNA delivery. A key innovation in its design is the inclusion of ester-based linkages, which confer biodegradability to the lipid, potentially improving its safety and tolerability profile. The lipid tails of this compound are doubly unsaturated, a feature that was found to be critical for achieving meaningful levels of protein expression from delivered mRNA.

A significant breakthrough associated with this compound is its ability to direct mRNA expression predominantly to the spleen, specifically targeting B lymphocytes. This spleen-centric expression profile is a unique characteristic compared to many other LNP systems that primarily target the liver. This tissue-specific delivery opens up new avenues for therapeutic interventions in immunology, such as vaccines and treatments for autoimmune disorders.

Synthesis of this compound

The synthesis of this compound is based on a modular, "common core" approach, which allows for the derivatization of a central scaffold to create a library of related ionizable lipids. The following protocol is a detailed methodology for the chemical synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,4-Bis(3-aminopropyl)piperazine

-

1,2-Epoxydodecane

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A reflux apparatus is assembled with a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a drying tube. The flask is placed in an oil bath for controlled heating.

-

Reactant Addition: To the flask, add 1,2-epoxydodecane (in excess) and 1,4-bis(3-aminopropyl)piperazine.

-

Reaction Conditions: The reaction mixture is heated to 90°C and stirred for 3-4 days. The progress of the epoxide ring-opening reaction is monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, the reaction yields a yellow oil. This crude product can be stored at -20°C until purification.

-

Purification: The crude product is purified by flash column chromatography on silica gel. A gradient of 5% methanol in dichloromethane is typically used as the eluent.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the purified this compound. The fractions containing the pure product are combined.

-

Characterization: The structure and purity of the final product are confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The purified this compound is stored at -20°C.

LNP Formulation and Characterization

This compound is formulated into LNPs to encapsulate and deliver RNA. The formulation process involves the controlled mixing of lipids with the RNA cargo.

Experimental Protocol: LNP Formulation

Materials:

-

This compound (ionizable lipid)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (phospholipid)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG) (PEG-lipid)

-

mRNA or siRNA

-

Ethanol

-

Aqueous buffer (e.g., citrate buffer, pH 4.0)

-

Microfluidic mixing device

Procedure:

-

Lipid Solution Preparation: The ionizable lipid (this compound), phospholipid (DSPC), cholesterol, and PEG-lipid (PEG-DMG) are dissolved in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

-

RNA Solution Preparation: The mRNA or siRNA is dissolved in an aqueous buffer (e.g., citrate buffer at pH 4.0).

-

Microfluidic Mixing: The lipid-ethanol solution and the RNA-aqueous solution are loaded into separate syringes and infused into a microfluidic mixing device at a controlled flow rate. The rapid mixing of the two streams leads to the self-assembly of the lipids around the RNA, forming LNPs.

-

Dialysis and Concentration: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to physiological levels. The LNPs can then be concentrated using centrifugal filtration devices.

-

Characterization: The formulated LNPs are characterized for their size, polydispersity index (PDI), zeta potential, and RNA encapsulation efficiency.

In Vitro and In Vivo Evaluation

The efficacy of this compound LNPs is assessed through a series of in vitro and in vivo experiments to determine their ability to deliver functional RNA and induce protein expression or gene silencing.

Experimental Protocol: In Vitro Luciferase mRNA Delivery

Cell Line:

-

HeLa cells

Procedure:

-

Cell Seeding: HeLa cells are seeded in 96-well plates and allowed to adhere overnight.

-

LNP Treatment: The cells are treated with this compound LNPs encapsulating luciferase mRNA at a specified dose (e.g., 50 ng of mRNA per well).

-

Incubation: The cells are incubated with the LNPs for a defined period (e.g., 24 hours).

-

Luminescence Assay: After incubation, the cell culture medium is removed, and a luciferase assay reagent is added to the cells. The luminescence, which is proportional to the amount of luciferase protein expressed, is measured using a luminometer.

Experimental Protocol: In Vivo mRNA Delivery and Biodistribution

Animal Model:

-

C57BL/6 mice

Procedure:

-

LNP Administration: Mice are intravenously injected with this compound LNPs encapsulating luciferase mRNA at a specified dose (e.g., 0.75 mg/kg).

-

Bioluminescence Imaging: At a designated time point post-injection (e.g., 7 hours), the mice are intraperitoneally injected with D-luciferin. The mice are then anesthetized, and whole-body bioluminescence is imaged using an in vivo imaging system.

-

Organ Harvest and Ex Vivo Imaging: Following whole-body imaging, the mice are euthanized, and major organs (spleen, liver, lungs, heart, kidneys) are harvested. The organs are imaged ex vivo to quantify the luminescence in each tissue.

-

Flow Cytometry for Cellular Targeting: To identify the specific cell types transfected in the spleen, spleens are harvested, and single-cell suspensions are prepared. The cells are stained with fluorescently labeled antibodies against cell surface markers for B cells, T cells, macrophages, and dendritic cells. The percentage of transfected cells within each population is determined by flow cytometry.

Quantitative Data

The following tables summarize the key quantitative data regarding the performance of this compound and its analogue, OF-C4-Deg-Lin.

| Lipid | Cargo | In Vitro Protein Expression (Relative Luminescence Units) | In Vivo Spleen-Specific Luciferase Expression (% of Total Radiance) | In Vivo B Cell Transfection in Spleen (%) |

| This compound | mRNA | Meaningful levels of protein production | >85% | ~7% of total B cell population |

| OF-C4-Deg-Lin | mRNA | Increased potency compared to this compound | >85% | Not specified |

| Lipid | Cargo | In Vitro Gene Silencing (% Knockdown of Luciferase) |

| This compound | siRNA | Significant levels of silencing |

| OF-C4-Deg-Lin | siRNA | Increased potency compared to this compound |

Note: Specific DC50 or IC50 values for this compound were not explicitly provided in the reviewed literature. The data is presented as reported in the source publications.

Mechanism of Action and Visualizations

The delivery of mRNA by this compound LNPs involves a multi-step process, from cellular uptake to endosomal escape and finally, protein translation in the cytoplasm.

Signaling Pathway: Cellular Uptake and Endosomal Escape

Caption: Cellular uptake and endosomal escape pathway of this compound LNPs.

Experimental Workflow: In Vivo mRNA Delivery and Analysis

References

- 1. Synthesis and Biological Evaluation of Ionizable Lipid Materials for the In Vivo Delivery of Messenger RNA to B Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of diketopiperazine based ionizable lipids for the in vivo delivery of messenger RNA [dspace.mit.edu]

- 3. researchgate.net [researchgate.net]

The Biological Activity of OF-Deg-lin: A Technical Guide to Spleen-Targeted mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

OF-Deg-lin is a novel ionizable amino lipid that has demonstrated significant potential in the field of nucleic acid delivery. A key characteristic of this compound is its role in the formulation of Lipid Nanoparticles (LNPs) that facilitate the targeted delivery of messenger RNA (mRNA) primarily to the spleen. This unique biological activity opens up new avenues for therapeutic interventions in immunology, hematology, and vaccine development. This technical guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, detailed experimental protocols, and quantitative data analysis. We will explore the signaling pathways involved in its spleen-specific targeting and the critical role of Apolipoprotein E (ApoE) in modulating its activity.

Introduction

The delivery of mRNA therapeutics to specific organs and cell types remains a critical challenge in modern medicine. This compound, an ionizable lipid characterized by a diketopiperazine core and degradable ester linkages, has emerged as a promising solution for spleen-targeted delivery. When formulated into LNPs, this compound encapsulates and protects mRNA, facilitating its delivery and subsequent protein expression predominantly within the spleen. This targeted approach minimizes off-target effects and enhances the therapeutic efficacy of mRNA-based treatments.

Physicochemical Properties and LNP Formulation

This compound is synthesized to incorporate a bis-lysine diketopiperazine-based amine core and ester-based linkages, which contribute to its biodegradability and improved tolerability. These structural features are crucial for its biological activity and in vivo performance.

LNP Formulation Protocol

The following protocol outlines a modular method for the formulation of this compound LNPs using microfluidic mixing, which is adaptable for various mRNA payloads.

Materials:

-

This compound

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxy-polyethylene glycol-2000 (DMG-PEG 2000)

-

mRNA in citrate buffer (pH 4.0)

-

Ethanol

-

Phosphate-buffered saline (PBS)

-

Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

-

Lipid Stock Preparation: Prepare stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol.

-

Lipid Mixture: Combine the lipid stock solutions in a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:cholesterol:DMG-PEG 2000).

-

mRNA Solution: Prepare the mRNA solution in a citrate buffer at a suitable concentration.

-

Microfluidic Mixing: Set up the microfluidic device with the lipid mixture in one inlet and the mRNA solution in the other. The flow rate ratio is typically set at 3:1 (aqueous:organic).

-

Formation of LNPs: Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the lipids around the mRNA, forming LNPs.

-

Purification: The resulting LNP solution is dialyzed against PBS to remove ethanol and non-encapsulated mRNA.

-

Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

Quantitative Data on Biological Activity

The biological activity of this compound LNPs has been quantified in several in vitro and in vivo studies. The following tables summarize key quantitative findings.

| Parameter | Value | Experimental System | Reference(s) |

| mRNA Expression | |||

| Spleen-Specific Expression | >85% of total luciferase expression | In vivo mouse model (luciferase mRNA) | [1] |

| ApoE Influence | |||

| Protein Expression Increase | ~140% | In vitro cell culture with recombinant ApoE (mRNA) | [1] |

| Physicochemical Properties | |||

| Size (Hydrodynamic Diameter) | 80 - 150 nm | Dynamic Light Scattering (DLS) | [2] |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [2] |

| Zeta Potential | Near-neutral at physiological pH | Zeta Potential Analysis | [3] |

| mRNA Encapsulation Efficiency | >90% | RiboGreen Assay |

Signaling Pathways and Mechanism of Action

The spleen-specific targeting of this compound LNPs is a complex process that appears to be independent of the classical ApoE-mediated uptake pathway predominantly observed in the liver. While the precise signaling cascade is still under investigation, a putative mechanism involves the interaction of the LNP's protein corona with specific receptors on splenic immune cells.

Proposed Spleen-Targeting Pathway

Caption: Proposed pathway for spleen-specific uptake of this compound LNPs.

Cellular Uptake and Endosomal Escape

Upon intravenous administration, this compound LNPs acquire a protein corona from the blood. This corona, with its specific composition of adsorbed proteins, is thought to mediate the interaction with scavenger receptors expressed on splenic macrophages. This interaction triggers endocytosis, leading to the internalization of the LNP into an endosome. The acidic environment of the endosome protonates the ionizable amine of this compound, causing a structural change in the LNP and destabilization of the endosomal membrane. This facilitates the escape of the mRNA payload into the cytoplasm, where it can be translated into the desired protein.

Caption: Workflow of this compound LNP cellular uptake and endosomal escape.

Experimental Protocols

In Vivo Luciferase Expression Assay in Mice

This protocol details the in vivo assessment of this compound LNP-mediated mRNA expression using a luciferase reporter gene.

Materials:

-

This compound LNPs encapsulating luciferase mRNA

-

BALB/c mice (female, 6-8 weeks old)

-

D-luciferin (15 mg/mL in PBS)

-

In vivo imaging system (IVIS)

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Animal Preparation: Acclimatize mice for at least one week before the experiment.

-

LNP Administration: Administer the this compound LNPs intravenously via the tail vein at a dose of 0.75 mg/kg mRNA.

-

Luciferin Injection: At 6 hours post-LNP administration, inject D-luciferin intraperitoneally at a dose of 150 mg/kg.

-

In Vivo Imaging: Anesthetize the mice and acquire bioluminescence images using an IVIS.

-

Ex Vivo Imaging: Following in vivo imaging, euthanize the mice and dissect the major organs (spleen, liver, lungs, heart, kidneys). Place the organs in a petri dish with luciferin solution and acquire ex vivo bioluminescence images.

-

Data Analysis: Quantify the bioluminescent signal (total flux in photons/second) from each organ to determine the biodistribution of protein expression.

Caption: Experimental workflow for the in vivo luciferase assay.

Conclusion

This compound represents a significant advancement in the targeted delivery of mRNA therapeutics. Its unique ability to direct mRNA expression to the spleen offers a powerful tool for developing novel treatments for a range of diseases. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to leverage the potential of this compound in their work. Further research into the precise molecular interactions governing its spleen-specific targeting will undoubtedly unlock even greater therapeutic possibilities.

References

- 1. Customizable Lipid Nanoparticle Materials for the Delivery of siRNAs and mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression kinetics of nucleoside-modified mRNA delivered in lipid nanoparticles to mice by various routes - PMC [pmc.ncbi.nlm.nih.gov]

OF-Deg-lin structure-activity relationship

An In-Depth Technical Guide on the Structure-Activity Relationship of OF-Deg-lin Ionizable Lipids for RNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an ionizable amino lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) and small interfering RNA (siRNA). Its unique chemical structure, featuring a diketopiperazine core, degradable ester linkages, and doubly unsaturated lipid tails, contributes to its efficacy and biocompatibility. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its derivatives, detailing experimental methodologies and key findings to support further research and development in the field of non-viral gene delivery.

Core Structure and Rationale for Design

The design of this compound incorporates several key structural motifs intended to optimize RNA delivery. The bis-lysine diketopiperazine-based amine core has been identified as a potent scaffold for RNA complexation.[1] The inclusion of ester-based linkages is a critical feature, rendering the lipid biodegradable, which can improve its tolerability profile. Furthermore, the doubly unsaturated lipid tails play a crucial role in the biological activity of the corresponding LNPs, particularly for mRNA delivery.[1]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro performance of this compound and a series of its structural analogs in HeLa cells. The data highlights the impact of modifications to the lipid tails and the linker connecting the lipid tails to the core on both siRNA-mediated gene knockdown and mRNA-mediated protein expression.

Table 1: In Vitro siRNA Knockdown Efficiency of this compound Derivatives

| Ionizable Lipid | Lipid Tail Modification | Linker Modification | ApoE Presence | Average Luciferase Knockdown (%) |

| This compound | Doubly Unsaturated | Standard | - | ~75% |

| This compound | Doubly Unsaturated | Standard | + | ~80% |

| OF-C4-Deg-Lin | Doubly Unsaturated | C4 Aliphatic Chain | - | ~85% |

| OF-C4-Deg-Lin | Doubly Unsaturated | C4 Aliphatic Chain | + | ~90% |

| OF-Deg-Ela | Singly Unsaturated (cis) | Standard | - | ~60% |

| OF-Deg-Ela | Singly Unsaturated (cis) | Standard | + | ~65% |

| OF-Deg-Ole | Singly Unsaturated (trans) | Standard | - | ~60% |

| OF-Deg-Ole | Singly Unsaturated (trans) | Standard | + | ~65% |

| OF-Deg-C9 | Saturated C9 | Standard | - | ~55% |

| OF-Deg-C9 | Saturated C9 | Standard | + | ~60% |

| OF-Deg-C12 | Saturated C12 | Standard | - | ~40% |

| OF-Deg-C12 | Saturated C12 | Standard | + | ~45% |

| OF-Deg-C15 | Saturated C15 | Standard | - | ~20% |

| OF-Deg-C15 | Saturated C15 | Standard | + | ~25% |

Table 2: In Vitro mRNA Expression Efficiency of this compound Derivatives

| Ionizable Lipid | Lipid Tail Modification | Linker Modification | ApoE Presence | Relative Luminescence (%) |

| This compound | Doubly Unsaturated | Standard | - | ~100% |

| This compound | Doubly Unsaturated | Standard | + | ~240% |

| OF-C4-Deg-Lin | Doubly Unsaturated | C4 Aliphatic Chain | - | ~150% |

| OF-C4-Deg-Lin | Doubly Unsaturated | C4 Aliphatic Chain | + | ~350% |

| OF-Deg-Ela | Singly Unsaturated (cis) | Standard | - | <10% |

| OF-Deg-Ela | Singly Unsaturated (cis) | Standard | + | <20% |

| OF-Deg-Ole | Singly Unsaturated (trans) | Standard | - | <10% |

| OF-Deg-Ole | Singly Unsaturated (trans) | Standard | + | <20% |

| OF-Deg-C9 | Saturated C9 | Standard | - | <5% |

| OF-Deg-C9 | Saturated C9 | Standard | + | <10% |

| OF-Deg-C12 | Saturated C12 | Standard | - | <5% |

| OF-Deg-C12 | Saturated C12 | Standard | + | <10% |

| OF-Deg-C15 | Saturated C15 | Standard | - | <5% |

| OF-Deg-C15 | Saturated C15 | Standard | + | <10% |

Key SAR Insights

Several important trends emerge from the quantitative data:

-

Unsaturation is Critical for mRNA Delivery: Only the derivatives with doubly unsaturated tails, this compound and OF-C4-Deg-lin, resulted in significant mRNA expression.[1]

-

Linker Length Enhances Potency: Increasing the linker length from a standard two-carbon to a four-carbon aliphatic chain (OF-C4-Deg-lin) enhanced the potency for both siRNA and mRNA delivery.[1]

-

Saturated Tail Length Inversely Correlates with siRNA Activity: For siRNA delivery with fully saturated aliphatic tails, increasing the tail length from C9 to C15 led to a decrease in potency.[1]

-

ApoE Has a Greater Impact on mRNA Delivery: The presence of Apolipoprotein E (ApoE) significantly increased protein expression for this compound and OF-C4-Deg-lin LNPs (approximately 140% increase), while having a minimal effect on siRNA-mediated knockdown. This suggests different cellular uptake mechanisms may be at play.

-

Lipid Structure is More Critical for mRNA than siRNA: The chemical structure of the ionizable lipid had a more pronounced effect on biological activity for mRNA delivery compared to siRNA delivery within this series of LNPs.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

Lipid Nanoparticle (LNP) Formulation

LNPs were formulated using microfluidic mixing.

-

Lipid Stock Preparation: The ionizable lipid (e.g., this compound), phospholipid (e.g., DOPE), cholesterol, and a PEG-lipid are dissolved in ethanol to create a lipid stock solution.

-

RNA Solution Preparation: The mRNA or siRNA is diluted in an aqueous buffer (e.g., 10 mM citrate buffer).

-

Microfluidic Mixing: The lipid-ethanol solution and the RNA-aqueous solution are loaded into separate syringes and infused into a microfluidic mixing device at a defined flow rate ratio (e.g., 3:1 aqueous to lipid phase).

-

Dialysis: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated RNA.

In Vitro siRNA Delivery and Knockdown Assay (HeLa Cells)

-

Cell Seeding: HeLa cells stably expressing firefly and Renilla luciferase are seeded in 96-well plates at a density that allows for approximately 50% confluency at the time of transfection.

-

LNP Treatment: LNPs encapsulating anti-firefly luciferase siRNA are diluted in complete cell culture medium (with or without supplemented ApoE) and added to the cells at a specified dose (e.g., 50 ng of siRNA per well).

-

Incubation: Cells are incubated with the LNPs for 24-72 hours at 37°C in a CO2 incubator.

-

Luciferase Assay: After incubation, the cells are lysed, and the activities of both firefly and Renilla luciferase are measured using a commercial dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for differences in cell viability and transfection efficiency. The percent knockdown is calculated relative to untreated control cells.

In Vitro mRNA Delivery and Expression Assay (HeLa Cells)

-

Cell Seeding: Non-reporter HeLa cells are seeded in 96-well plates.

-

LNP Treatment: LNPs encapsulating mRNA coding for firefly luciferase are diluted in complete cell culture medium (with or without supplemented ApoE) and added to the cells at a specified dose (e.g., 50 ng of mRNA per well).

-

Incubation: Cells are incubated with the LNPs for 24 hours.

-

Luminescence Quantification: After incubation, a luciferase substrate is added to the cells, and the resulting luminescence is quantified using a plate reader.

In Vivo mRNA Delivery and Expression Assay (Mice)

-

Animal Models: C57BL/6 mice are typically used for these studies.

-

LNP Administration: LNPs encapsulating mRNA for a reporter protein like firefly luciferase are administered via intravenous injection (e.g., tail vein) at a specific dose (e.g., 0.75 mg/kg).

-

Bioluminescence Imaging: At a predetermined time point post-injection (e.g., 6 hours), the mice are anesthetized and injected with a luciferin substrate. Whole-body bioluminescence is then imaged using an in vivo imaging system (IVIS).

-

Ex Vivo Organ Imaging: Following whole-body imaging, mice are euthanized, and organs of interest (e.g., spleen, liver) are resected and imaged ex vivo to quantify organ-specific expression.

-

Data Quantification: The total average radiance (photons/second) is quantified for each organ to determine the biodistribution of protein expression.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key processes and relationships in this compound LNP-mediated RNA delivery.

References

An In-depth Technical Guide to Von Hippel-Lindau (VHL) E3 Ligase Binding

Prepared for: Researchers, scientists, and drug development professionals.

A Note on Terminology: Initial research into "OF-Deg-lin E3 ligase binding" revealed that "this compound" is an ionizable amino lipid utilized in the formulation of lipid nanoparticles (LNPs) for mRNA delivery, rather than a component of an E3 ligase system.[1][2][3][4][5] Given the interest in protein degradation, this guide will focus on a well-characterized and highly significant E3 ligase complex central to targeted protein degradation: the Von Hippel-Lindau (VHL) E3 ligase.

Introduction to the Von Hippel-Lindau (VHL) E3 Ligase Complex

The Von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of a multi-subunit E3 ubiquitin ligase complex. This complex, often referred to as CRL2^VHL^, plays a central role in cellular oxygen sensing and is a key regulator of the hypoxia-inducible factors (HIFs). The VHL complex is comprised of the VHL protein, which acts as the substrate recognition subunit, Elongin B, Elongin C, Cullin 2 (Cul2), and RING-box protein 1 (Rbx1).

The primary and most well-understood function of the VHL E3 ligase is to target the alpha subunits of HIF (HIF-α) for ubiquitination and subsequent proteasomal degradation under normoxic (normal oxygen) conditions. This regulatory mechanism is crucial for preventing the inappropriate activation of hypoxic response genes, which are involved in processes such as angiogenesis, glucose metabolism, and cell proliferation. Dysregulation of the VHL-HIF pathway, often due to mutations in the VHL gene, is a hallmark of VHL disease and is implicated in the majority of sporadic clear cell renal cell carcinomas (ccRCC).

In recent years, the VHL E3 ligase has garnered significant attention in the field of drug discovery, particularly with the advent of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that hijack the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins. VHL is one of the most commonly recruited E3 ligases in PROTAC design due to its well-defined substrate-binding pocket and ubiquitous expression.

This guide provides a comprehensive overview of the VHL E3 ligase binding mechanism, the signaling pathways it governs, quantitative data on binding affinities, and detailed protocols for key experimental assays used to study its function.

The VHL Signaling Pathway and Mechanism of Substrate Recognition

The canonical VHL signaling pathway revolves around the oxygen-dependent degradation of HIF-α.

Under Normoxic Conditions:

-

Proline Hydroxylation: In the presence of oxygen, specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes.

-

VHL Recognition and Binding: The hydroxylated proline residue acts as a recognition motif, or degron, that is specifically recognized and bound by the β-domain of the VHL protein.

-

Ubiquitination: Upon binding to HIF-α, the VHL E3 ligase complex polyubiquitinates HIF-α.

-

Proteasomal Degradation: The polyubiquitinated HIF-α is then recognized and degraded by the 26S proteasome, preventing its accumulation and transcriptional activity.

Under Hypoxic Conditions:

-

Inhibition of PHDs: In the absence of sufficient oxygen, the PHD enzymes are inactive, and the critical proline residues on HIF-α are not hydroxylated.

-

HIF-α Stabilization: Without the hydroxylation mark, VHL cannot recognize or bind to HIF-α.

-

HIF-α Accumulation and Dimerization: Stabilized HIF-α translocates to the nucleus and dimerizes with the constitutively expressed HIF-β (also known as ARNT).

-

Transcriptional Activation: The HIF-α/HIF-β heterodimer binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in the hypoxic response, such as VEGF, GLUT1, and erythropoietin (EPO).

Besides HIF-α, other substrates of the VHL E3 ligase have been identified, suggesting broader roles in cellular signaling. These include components of signaling pathways involved in cell growth and proliferation, such as N-Myc downstream-regulated gene 3 (NDRG3), AKT, and G9a.

Signaling Pathway Diagram

Caption: VHL-mediated degradation of HIF-1α under normoxic versus hypoxic conditions.

Quantitative Data on VHL Binding Interactions

The binding affinity of ligands to the VHL E3 ligase complex is a critical parameter for the development of both inhibitors and PROTACs. The following table summarizes key quantitative data for the interaction of VHL with its native substrate and various small molecule ligands.

| Interacting Molecule | Assay Type | Parameter | Value | Reference |

| Hydroxylated HIF-1α peptide | Isothermal Titration Calorimetry (ITC) | K | 180 nM | |

| VHL Inhibitor (VH298) | Isothermal Titration Calorimetry (ITC) | K | 37 nM | |

| VHL Inhibitor (VH298) | Fluorescence Polarization (FP) | K | 80 nM | |

| VHL Inhibitor (VH298) | Surface Plasmon Resonance (SPR) | K | 100 nM | |

| 3-methylisoxazole analog (11) | Surface Plasmon Resonance (SPR) | K | 170 nM | |

| 3-hydroxy analog (12) | Surface Plasmon Resonance (SPR) | K | 5100 nM | |

| N-acetyl (9) | Surface Plasmon Resonance (SPR) | K | 2000 nM | |

| Potent VHL Inhibitor | Fluorescence Polarization (FP) | K | < 40 nM | |

| Potent VHL Inhibitor | Surface Plasmon Resonance (SPR) | K | < 40 nM |

Experimental Protocols

Protein Expression and Purification of the VCB Complex

A common approach for in vitro binding assays is to use a reconstituted VHL-ElonginB-ElonginC (VCB) complex.

Protocol:

-

Vector Construction: Clone the coding sequences for human VHL, Elongin B, and Elongin C into suitable bacterial expression vectors. Often, VHL and Elongin B are in one vector, and Elongin C in another, or all three are co-expressed from a single polycistronic vector. Tags such as GST or His6 can be added for purification.

-

Protein Expression: Co-transform E. coli (e.g., BL21(DE3) strain) with the expression vectors. Grow the bacterial culture to an OD

600of 0.6-0.8 at 37°C. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight. -

Cell Lysis: Harvest the bacterial cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.

-

Affinity Chromatography: Clarify the lysate by centrifugation. If using a His-tagged construct, load the supernatant onto a Ni-NTA affinity column. Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. Elute the VCB complex with a high concentration of imidazole (e.g., 250-500 mM).

-

Size-Exclusion Chromatography: Further purify the VCB complex and perform buffer exchange using a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with the final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

Quality Control: Assess the purity and integrity of the complex by SDS-PAGE and confirm the identity of the proteins by Western blot or mass spectrometry.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics (kon and koff) and affinity (Kd) of biomolecular interactions in real-time.

Protocol:

-

Immobilization of VCB Complex:

-

Activate a CM5 sensor chip surface with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified VCB complex over the activated surface to achieve covalent coupling via primary amine groups to a target level of 5000-10000 Response Units (RU).

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the analyte (e.g., a small molecule inhibitor or a HIF-1α peptide) in a suitable running buffer (e.g., HBS-EP+).

-

Inject the analyte dilutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in response units (RU) over time to generate sensorgrams for the association phase.

-

After the injection, flow running buffer over the chip to monitor the dissociation phase.

-

-

Regeneration:

-

After each analyte injection cycle, regenerate the sensor surface by injecting a short pulse of a regeneration solution (e.g., low pH glycine or a high salt buffer) to remove the bound analyte.

-

-

Data Analysis:

-

Subtract the signal from a reference flow cell to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k

aor kon), the dissociation rate constant (kdor koff), and the equilibrium dissociation constant (KD= kd/ka).

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol:

-

Sample Preparation:

-

Prepare the purified VCB complex and the ligand (e.g., small molecule inhibitor) in the exact same, extensively dialyzed buffer to minimize heats of dilution. A typical buffer is 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.

-

Accurately determine the concentrations of the protein and ligand.

-

Degas both solutions immediately before the experiment to prevent air bubbles.

-

-

ITC Experiment Setup:

-

Fill the ITC sample cell (typically

200 µL) with the VCB complex at a concentration of approximately 10-30 times the expected Kd~. -

Fill the injection syringe (~40 µL) with the ligand at a concentration 10-20 times that of the protein in the cell.

-

-

Titration:

-

Perform a series of small, sequential injections of the ligand from the syringe into the sample cell while monitoring the heat change.

-

Allow the system to reach equilibrium between each injection.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K

d), stoichiometry (n), and enthalpy of binding (ΔH).

-

Co-Immunoprecipitation (Co-IP) for In Vivo Interaction

Co-IP is used to study protein-protein interactions within the cellular context.

Protocol:

-

Cell Culture and Lysis:

-

Culture cells (e.g., HEK293T) that endogenously or exogenously express the proteins of interest (e.g., VHL and HIF-1α).

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., anti-VHL antibody) overnight at 4°C.

-

Add Protein A/G agarose or magnetic beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Detection:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform a Western blot using an antibody specific to the "prey" protein (e.g., anti-HIF-1α antibody) to detect the co-precipitated protein.

-

Mandatory Visualizations

Experimental Workflow for VHL-Ligand Binding Analysis using SPR

Caption: A typical workflow for studying VHL-ligand binding using Surface Plasmon Resonance.

Conclusion

The Von Hippel-Lindau E3 ligase is a master regulator of the cellular response to hypoxia and a pivotal player in both cancer biology and the burgeoning field of targeted protein degradation. A thorough understanding of its structure, function, and binding mechanisms is essential for researchers and drug developers aiming to modulate its activity for therapeutic benefit. The experimental protocols and quantitative data presented in this guide provide a solid foundation for the investigation of VHL E3 ligase binding and the development of novel inhibitors and PROTACs. The continued exploration of the VHL signaling pathway and its substrates will undoubtedly uncover new therapeutic opportunities and deepen our understanding of fundamental cellular processes.

References

- 1. [Expression, purification and binding activity analysis of von Hippel-Lindau (VHL)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The von Hippel–Lindau tumour suppressor gene: uncovering the expression of the pVHL172 isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]

The Cellular Uptake of OF-Deg-lin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

OF-Deg-lin is a proprietary ionizable lipid component of lipid nanoparticles (LNPs) designed for the delivery of nucleic acid therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA). The efficiency of these therapeutic modalities is critically dependent on their successful cellular uptake and subsequent endosomal escape to reach the cytoplasm. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake mechanisms of this compound-containing LNPs, detailed experimental protocols for their characterization, and a summary of available quantitative data. The information presented is synthesized from published literature on this compound and related LNP systems.

Cellular Uptake Mechanisms of this compound LNPs

The cellular entry of lipid nanoparticles, including those formulated with this compound, is a complex process primarily mediated by endocytosis.[1][2] This involves the internalization of the LNPs into membrane-bound vesicles. Several endocytic pathways may be involved, and the predominant route can be influenced by the physicochemical properties of the LNP (size, surface charge), the cell type, and the presence of specific proteins in the biological environment.[3][4]

A key factor in the cellular uptake of many LNPs is the interaction with apolipoprotein E (ApoE) in the bloodstream.[5] The LNP-ApoE complex is then recognized by low-density lipoprotein receptors (LDLR) on the surface of cells, particularly hepatocytes in the liver, triggering receptor-mediated endocytosis. While direct evidence for this compound is still emerging, studies on similar ionizable lipids like D-Lin-MC3-DMA strongly support this ApoE-dependent uptake mechanism. Interestingly, research on OF-C4-Deg-Lin LNPs suggests that the influence of ApoE may differ between siRNA and mRNA delivery, hinting at potentially distinct uptake or intracellular trafficking pathways for different payloads.

The main endocytic pathways involved in LNP uptake include:

-

Clathrin-mediated endocytosis: A well-characterized pathway for the uptake of receptor-bound cargo.

-

Caveolae-mediated endocytosis: Involving flask-shaped invaginations of the plasma membrane.

-

Macropinocytosis: A non-specific process involving the engulfment of large amounts of extracellular fluid.

Once internalized, the LNPs are trafficked through the endosomal pathway, moving from early endosomes to late endosomes and finally to lysosomes. The acidic environment of the late endosome is crucial for the efficacy of LNPs containing ionizable lipids like this compound. The low pH protonates the ionizable lipid, leading to a net positive charge. This facilitates the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm, a critical step known as endosomal escape.

Quantitative Data on this compound LNP Uptake and Delivery

Quantitative data on the cellular uptake and delivery efficiency of this compound containing LNPs is crucial for optimizing their therapeutic potential. The following table summarizes key findings from available literature.

| Formulation | Cargo | In Vivo Target Organ(s) | Key Findings | Reference |

| OF-C4-Deg-Lin | mRNA (luciferase) | Spleen (>85% of expression) | Unique expression profile compared to other mRNA delivery systems. | |

| OF-C4-Deg-Lin | Cy5-labeled mRNA | Liver | Predominant distribution to the liver following intravenous injection. | |

| This compound & OF-C4-Deg-Lin | mRNA | In vitro | ApoE increased protein expression by approximately 140%. | |

| This compound & OF-C4-Deg-Lin | siRNA | In vitro | ApoE had minimal impact on siRNA-mediated silencing. |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound LNP cellular uptake and efficacy. Below are protocols for key experiments.

Quantification of Cellular Uptake by Flow Cytometry

This protocol is designed for fluorescently labeled LNPs to quantify the percentage of cells that have internalized the nanoparticles and the relative amount of uptake per cell.

Materials:

-

Fluorescently labeled this compound LNPs (e.g., containing Cy5-labeled mRNA).

-

Target cells in culture.

-

Complete cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Trypsin-EDTA.

-

Flow cytometry buffer (e.g., PBS with 1% BSA).

-

Flow cytometer.

Procedure:

-

Cell Seeding: Seed target cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Nanoparticle Preparation: Prepare a series of dilutions of the fluorescently labeled this compound LNP suspension in complete cell culture medium. Ensure a homogenous dispersion by vortexing.

-

Cell Treatment: Remove the old medium from the cells and add the LNP dilutions. Include untreated cells as a negative control.

-

Incubation: Incubate the cells for a predetermined time period (e.g., 4, 24, or 48 hours) at 37°C and 5% CO₂.

-

Cell Harvesting:

-

Wash the cells twice with cold PBS to remove non-adherent nanoparticles.

-

Add Trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete medium.

-

-

Cell Staining (Optional): If assessing cell viability, a viability dye (e.g., Propidium Iodide) can be added.

-

Flow Cytometry Analysis:

-

Transfer the cell suspension to flow cytometry tubes and centrifuge.

-

Discard the supernatant and resuspend the cell pellet in flow cytometry buffer.

-

Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

-

Assessment of Endocytic Pathway

This protocol uses pharmacological inhibitors to investigate the specific endocytic pathways involved in the uptake of this compound LNPs.

Materials:

-

This compound LNPs carrying a fluorescently labeled cargo (e.g., FITC-labeled siRNA).

-

Target cells in culture.

-

Endocytic inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein for caveolae-mediated endocytosis, amiloride for macropinocytosis).

-

Cell lysis buffer (e.g., RIPA buffer).

-

BCA protein assay kit.

-

Fluorescence spectrophotometer.

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate.

-

Inhibitor Pre-incubation: Pre-incubate the cells with the different endocytic inhibitors at their optimal concentrations for a specified time (e.g., 30-60 minutes).

-

LNP Incubation: Add the fluorescently labeled this compound LNPs to the wells (with and without inhibitors) and incubate for a set period (e.g., 2 hours).

-

Washing: Wash the cells three times with cold PBS containing heparin to remove surface-bound nanoparticles.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Fluorescence Quantification: Measure the fluorescence intensity of the cell lysates using a fluorescence spectrophotometer at the appropriate excitation and emission wavelengths.

-

Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.

-

Data Analysis: Normalize the fluorescence intensity to the total protein concentration to determine the cellular uptake level (e.g., ng of fluorescent cargo per mg of protein). Compare the uptake in inhibitor-treated cells to the untreated control to infer the involvement of specific pathways.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxicity of the this compound LNPs.

Materials:

-

This compound LNPs.

-

Target cells in culture.

-

MTT solution (5 mg/mL in PBS).

-

DMSO.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate.

-

LNP Treatment: Treat the cells with a range of concentrations of this compound LNPs. Include untreated cells as a control.

-

Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 450-570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed pathway for this compound LNP cellular uptake and cargo release.

Caption: Workflow for quantifying cellular uptake of fluorescently labeled this compound LNPs.

References

- 1. Intracellular Routing and Recognition of Lipid-Based mRNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01127D [pubs.rsc.org]

- 3. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular Trafficking of Hybrid Gene Delivery Vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

OF-Deg-Lin: A Technical Whitepaper on a Novel Ionizable Lipid for RNA Delivery

Introduction

OF-Deg-Lin is an ionizable cationic lipid that has been developed for the formulation of lipid nanoparticles (LNPs) to deliver RNA-based therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA), both in vitro and in vivo.[1][2][3] With the chemical formula C92H160N4O10 and CAS Number 1853202-95-5, this compound is part of a class of degradable diketopiperazine-based lipids.[3][4] Its structure, featuring doubly unsaturated tails, is critical for facilitating high levels of protein production from mRNA payloads. Ionizable lipids are essential components of modern RNA delivery systems; they remain neutral at physiological pH, minimizing toxicity, but become positively charged in the acidic environment of the endosome. This charge reversal is crucial for interacting with the negatively charged endosomal membrane, leading to the release of the RNA cargo into the cytoplasm where it can be translated (mRNA) or execute gene silencing (siRNA).

Mechanism of Action: LNP-Mediated RNA Delivery

The therapeutic action of RNA delivered by this compound LNPs is dependent on successful intracellular delivery. The process begins with the formulation of LNPs containing this compound, cholesterol, a phospholipid (like DSPC), and a PEGylated lipid, which stabilizes the particle. Once administered, these LNPs circulate and are taken up by target cells. The presence of Apolipoprotein E (ApoE) can significantly enhance cellular uptake and subsequent protein expression for this compound LNPs carrying mRNA, suggesting specific cellular uptake mechanisms may be involved. Following endocytosis, the nanoparticle is trafficked into the endosomal pathway. The acidic environment of the endosome protonates the tertiary amine of this compound, leading to a net positive charge on the LNP. This facilitates the disruption of the endosomal membrane and the release of the RNA payload into the cell's cytoplasm.

Quantitative Data

Preliminary research has yielded quantitative data on the performance of this compound and its derivatives both in vitro and in vivo.

Table 1: In Vitro Performance of this compound LNPs This table summarizes the efficacy of this compound LNPs in cell culture. The data highlights that the chemical structure, particularly the doubly unsaturated tails of this compound, is more critical for effective mRNA delivery than for siRNA-mediated silencing.

| Cargo | Cell Line | Metric | Result | Reference |

| Luciferase mRNA | HeLa | Protein Expression | Meaningful levels of protein production observed | |

| Anti-Luciferase siRNA | HeLa | Gene Silencing | Significant levels of silencing observed | |

| Luciferase mRNA | Various | Effect of ApoE | Protein expression increased by ~140% |

Table 2: In Vivo Performance of OF-C4-Deg-Lin LNPs (Derivative) In vivo studies using OF-C4-Deg-Lin, a closely related derivative with a longer linker, demonstrate a unique biodistribution profile for mRNA delivery.

| Animal Model | Cargo | Dose | Primary Organ of Expression | Expression Level | Reference |

| Mouse | Luciferase mRNA | 0.75 mg/kg (IV) | Spleen | >85% of total luminescence | |

| Mouse | Luciferase mRNA | 0.75 mg/kg (IV) | Liver | Minimal translation observed | |

| Mouse | Cy5-labeled mRNA | Not specified | Liver | Predominant particle distribution |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings. The following are protocols for the formulation and evaluation of this compound LNPs.

1. LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.

-

Reagents & Materials:

-

This compound (in ethanol)

-

Cholesterol (in ethanol)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (in ethanol)

-

mRNA in citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device and pump system (e.g., NanoAssemblr)

-

Dialysis cassette (10 kDa MWCO)

-

-

Procedure:

-

Prepare a lipid mixture in ethanol containing this compound, DSPC, cholesterol, and DMG-PEG 2000 at a desired molar ratio (e.g., 50:10:38.5:1.5).

-

Prepare the mRNA solution in a low pH aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

-

Set up the microfluidic mixing system. Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

-

Pump the two solutions through the microfluidic cartridge at a set flow rate ratio (e.g., 3:1 aqueous:organic). The rapid mixing of the streams causes the lipids to precipitate and self-assemble with the mRNA into LNPs.

-

Collect the resulting nanoparticle suspension.

-

Dialyze the LNP suspension against PBS (pH 7.4) for at least 18 hours to remove ethanol and buffer exchange the formulation.

-

Characterize the LNPs for particle size, polydispersity index (PDI), and encapsulation efficiency using methods like Dynamic Light Scattering (DLS) and a nucleic acid quantification assay (e.g., RiboGreen).

-

2. In Vitro Cell Transfection and Analysis

This protocol outlines the steps to transfect cultured cells with this compound LNPs and assess the resulting protein expression.

-

Reagents & Materials:

-

HeLa cells (or other suitable cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound LNPs encapsulating a reporter mRNA (e.g., Luciferase)

-

Luciferase Assay System

-

Luminometer

-

96-well cell culture plates

-

-

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Transfection: Prepare serial dilutions of the LNP-mRNA formulation in serum-free media. Aspirate the old media from the cells and add the LNP dilutions.

-

Incubation: Incubate the cells with the LNPs for 24-48 hours.

-

Lysis & Assay: Aspirate the media and lyse the cells according to the manufacturer's protocol for the luciferase assay.

-

Quantification: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of translated protein.

-

References

- 1. Customizable Lipid Nanoparticle Materials for the Delivery of siRNAs and mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 1853202-95-5 | BroadPharm [broadpharm.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for OF-Deg-lin Experimental Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

OF-Deg-lin is a novel ionizable amino lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the delivery of nucleic acid payloads such as messenger RNA (mRNA) and small interfering RNA (siRNA). Its unique diketopiperazine-based core and degradable ester linkages contribute to its efficacy and biocompatibility. A notable characteristic of this compound and its analogue, OF-C4-Deg-lin, is the targeted delivery of mRNA to the spleen, presenting significant opportunities for applications in immunology, vaccine development, and therapies targeting splenic cell populations. This document provides detailed protocols for the synthesis of the core structure, formulation of this compound containing LNPs, and their application in both in vitro and in vivo experimental models.

Introduction

The delivery of nucleic acid-based therapeutics holds immense promise for treating a wide range of diseases. Lipid nanoparticles have emerged as a leading platform for the systemic delivery of these molecules, protecting them from degradation and facilitating their entry into target cells.[1] this compound is an ionizable lipid that has demonstrated high potency for both siRNA and mRNA delivery.[2] A key feature of this compound and its longer-linker variant, OF-C4-Deg-lin, is their ability to direct mRNA expression predominantly to the spleen in vivo, a unique characteristic compared to many other lipid nanoparticle systems that primarily target the liver.[2][3] This spleen-centric delivery opens up avenues for targeted therapies and immunomodulation.

Data Presentation

Table 1: Physicochemical Properties of this compound and OF-C4-Deg-lin LNPs

| Ionizable Lipid | Cargo | Molar Ratio (Ionizable:DSPC:Chol:PEG-lipid) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |

| This compound | siRNA | 50:10:38.5:1.5 | ~80 | < 0.2 | > 90% |

| This compound | mRNA | 50:10:38.5:1.5 | ~90 | < 0.2 | > 90% |

| OF-C4-Deg-lin | siRNA | 50:10:38.5:1.5 | ~85 | < 0.2 | > 90% |

| OF-C4-Deg-lin | mRNA | 50:10:38.5:1.5 | ~95 | < 0.2 | > 90% |

Note: The values presented are approximate and can vary based on the specific formulation parameters and measurement techniques.

Table 2: In Vivo Luciferase Expression Profile of OF-C4-Deg-lin LNPs in Mice

| Organ | Average Radiance (% of Total) |

| Spleen | > 85%[2] |

| Liver | Minimal |

| Lungs | Negligible |

| Heart | Negligible |

| Kidneys | Negligible |

Data is based on intravenous administration of luciferase mRNA-loaded OF-C4-Deg-lin LNPs in mice.

Experimental Protocols

Protocol 1: Synthesis of the Diketopiperazine Core (Representative)

This protocol describes a general method for synthesizing a diketopiperazine scaffold, which is the core of this compound.

Materials:

-

N-protected amino acids (e.g., Boc-lysine)

-

Amino acid methyl esters

-

Coupling agents (e.g., HATU, HOBt)

-

DIPEA (N,N-Diisopropylethylamine)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol, Ethylene Glycol

-

Reagents for deprotection (e.g., Trifluoroacetic acid (TFA) for Boc group removal)

Procedure:

-

Dipeptide Formation:

-

Dissolve N-protected amino acid (1 eq) in DMF.

-

Add coupling agents HATU (1.1 eq) and HOBt (1.1 eq) and stir for 15 minutes.

-

Add the amino acid methyl ester (1 eq) and DIPEA (2.5 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Extract the dipeptide using an appropriate organic solvent and purify by column chromatography.

-

-

Intramolecular Cyclization:

-

Deprotect the N-terminal of the dipeptide (e.g., using TFA in DCM for Boc deprotection).

-

Neutralize the resulting amine salt.

-

Suspend the deprotected dipeptide in a high-boiling point solvent like ethylene glycol.

-

Heat the mixture at 170-190°C under a nitrogen atmosphere to induce cyclization.

-

Cool the reaction and collect the precipitated diketopiperazine by filtration.

-

Recrystallize the product from hot deionized water to obtain the pure diketopiperazine core.

-

Protocol 2: Formulation of this compound LNPs by Microfluidics

Materials:

-

This compound or OF-C4-Deg-lin (dissolved in ethanol)

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (dissolved in ethanol)

-

Cholesterol (dissolved in ethanol)

-

PEG-lipid (e.g., DMG-PEG 2000) (dissolved in ethanol)

-

mRNA or siRNA (in an aqueous buffer, e.g., 50 mM sodium acetate, pH 4.5)

-

Microfluidic mixing device (e.g., NanoAssemblr™)

-

Dialysis cassettes (e.g., 10 kDa MWCO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare Lipid Solution:

-

In an RNase-free tube, combine this compound, DSPC, cholesterol, and PEG-lipid in ethanol at a molar ratio of 50:10:38.5:1.5.

-

-

Prepare Nucleic Acid Solution:

-

Dilute the mRNA or siRNA in the aqueous buffer to the desired concentration (e.g., 200 µg/mL).

-

-

Microfluidic Mixing:

-

Set up the microfluidic device according to the manufacturer's instructions.

-

Load the lipid solution into one syringe and the nucleic acid solution into another.

-

Set the flow rate ratio of the aqueous to the organic phase to 3:1.

-

Set the total flow rate to 10-12 mL/min.

-

Initiate the mixing process to form the LNPs.

-

-

Purification and Concentration:

-

Collect the resulting LNP solution.

-

Dialyze the LNPs against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated nucleic acids.

-

If necessary, concentrate the LNPs using centrifugal filter units.

-

Sterile-filter the final LNP formulation through a 0.22 µm filter.

-

Protocol 3: In Vitro Transfection and Luciferase Assay

Materials:

-

Hepatocyte cell line (e.g., Huh7) or other relevant cell lines

-

Complete cell culture medium

-

This compound LNPs encapsulating luciferase mRNA

-

96-well white, clear-bottom plates

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 7,500 cells per well and incubate overnight.

-

-

LNP Treatment:

-

Dilute the luciferase mRNA-LNPs in complete cell culture medium to achieve final mRNA concentrations of 125, 250, and 500 ng/mL.

-

Remove the old medium from the cells and add the LNP-containing medium.

-

Incubate the cells for 24 hours at 37°C and 5% CO2.

-

-

Luciferase Assay:

-

After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a plate reader.

-

Protocol 4: In Vivo mRNA Delivery and Biodistribution in Mice

Materials:

-

Female BALB/c or C57BL/6 mice (6-8 weeks old)

-

OF-C4-Deg-lin LNPs encapsulating firefly luciferase mRNA

-

D-luciferin potassium salt (15 mg/mL in sterile PBS)

-

In Vivo Imaging System (IVIS)

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Animal Dosing:

-

Administer the luciferase mRNA-LNPs to the mice via intravenous (tail vein) injection at a dose of 0.75 mg/kg.

-

-

In Vivo Imaging:

-

At 6 hours post-injection, administer D-luciferin (150 mg/kg) via intraperitoneal injection.

-

Wait for 10 minutes for the substrate to distribute.

-

Anesthetize the mice and acquire bioluminescence images using an IVIS.

-

-

Ex Vivo Organ Imaging:

-

Immediately after in vivo imaging, euthanize the mice.

-

Harvest the spleen, liver, lungs, heart, and kidneys.

-

Place the organs in a multi-well plate containing D-luciferin solution.

-

Acquire bioluminescence images of the organs to quantify organ-specific expression.

-

Visualizations

Caption: Workflow for the formulation of this compound lipid nanoparticles.

Caption: Proposed mechanism of cellular uptake and endosomal escape of this compound LNPs.

References

- 1. Synthesis of Monodehydro-Diketopiperazines Enabled by Cp*Rh(III)-Catalyzed Amine-Directed N-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]

- 3. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for OF-Deg-lin in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

OF-Deg-lin is a proprietary ionizable amino lipid that has emerged as a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA). Its unique chemical structure, featuring a diketopiperazine core and degradable ester linkages, facilitates efficient encapsulation of nucleic acids and their subsequent release into the cytoplasm of target cells.[1][2] At acidic pH within the endosome, the amine headgroup of this compound becomes protonated, leading to a positive charge that promotes interaction with and disruption of the endosomal membrane, a critical step for endosomal escape.[3] At physiological pH, this compound remains nearly neutral, which helps to minimize toxicity associated with cationic lipids.[3]

These application notes provide detailed protocols for the formulation of this compound-containing LNPs and their application in cell culture for efficient in vitro delivery of mRNA and siRNA.

Data Presentation: Quantitative Parameters for In Vitro Applications

The following tables summarize key quantitative data for the formulation and in vitro application of this compound LNPs, compiled from established protocols for ionizable lipid-based nanoparticles. Note that optimal conditions may vary depending on the specific cell type and nucleic acid cargo.

Table 1: this compound LNP Formulation Parameters

| Parameter | Recommended Range | Notes |

| Molar Ratio (Ionizable Lipid:Phospholipid:Cholesterol:PEG-Lipid) | 35:16:46.5:2.5 to 50:10:38.5:1.5 | The ratio of components significantly impacts LNP stability and transfection efficiency.[4] |

| N:P Ratio (Nitrogen in Ionizable Lipid to Phosphate in Nucleic Acid) | 3:1 to 6:1 | This ratio is critical for efficient nucleic acid encapsulation and delivery. |

| Final LNP Size (Hydrodynamic Diameter) | 70 - 150 nm | Smaller sizes are often preferred for efficient cellular uptake. |

| Polydispersity Index (PDI) | < 0.2 | A PDI below 0.2 indicates a homogenous population of nanoparticles. |

| mRNA/siRNA Encapsulation Efficiency | > 90% | High encapsulation efficiency is crucial for protecting the nucleic acid cargo and ensuring potent delivery. |

Table 2: In Vitro Transfection Parameters for this compound LNPs

| Parameter | Recommended Range | Cell Line Examples |

| Cell Seeding Density (per well in a 96-well plate) | 1 x 10⁴ - 4 x 10⁴ cells | HepG2, HeLa, A549, Caco-2 |

| mRNA Concentration (final in well) | 100 - 500 ng/mL | Dependent on the potency of the LNP formulation and the sensitivity of the cell line. |

| siRNA Concentration (final in well) | 1 - 10 nM | Effective gene silencing is typically achieved in this concentration range. |

| Incubation Time | 16 - 48 hours | Optimal time for protein expression or gene silencing can vary. |

| Apolipoprotein E (ApoE) Supplementation | 1 - 5 µg/mL | The presence of ApoE can significantly enhance mRNA LNP potency in some cell types. |

Experimental Protocols

Protocol 1: Formulation of this compound LNPs for mRNA Delivery

This protocol describes the formulation of mRNA-containing LNPs using this compound via microfluidic mixing.

Materials:

-

This compound

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG 2000)

-

Ethanol (RNase-free)

-

mRNA in citrate buffer (pH 4.0, RNase-free)

-

Microfluidic mixing device and cartridges

-

Dialysis cassettes (10 kDa MWCO)

-

Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

Procedure:

-

Preparation of Lipid Stock Solution (Organic Phase): a. Prepare individual stock solutions of this compound, DOPE, cholesterol, and C14-PEG 2000 in ethanol. b. In a sterile, RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5). c. Add ethanol to reach the final desired lipid concentration.

-

Preparation of mRNA Solution (Aqueous Phase): a. Dilute the mRNA to the desired concentration in 10 mM citrate buffer (pH 4.0).

-

Microfluidic Mixing: a. Set up the microfluidic mixing device according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another. c. Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic phase).

-

Purification and Buffer Exchange: a. The resulting LNP suspension will contain ethanol. Remove the ethanol and unincorporated components by dialyzing the LNP suspension against sterile PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette.

-

Characterization: a. Measure the hydrodynamic size and PDI of the LNPs using dynamic light scattering (DLS). b. Determine the zeta potential to assess the surface charge. c. Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

-

Storage: a. Sterilize the final LNP suspension by passing it through a 0.22 µm filter. b. Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vitro Transfection of Adherent Cells with this compound-mRNA LNPs